Anti-inflammatory agent 80

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H60O13 |

|---|---|

Molecular Weight |

748.9 g/mol |

IUPAC Name |

(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol |

InChI |

InChI=1S/C40H60O13/c1-19-33(43)28(44-6)16-32(47-19)53-35-21(3)49-31(15-27(35)42)52-34-20(2)48-30(14-26(34)41)50-23-9-11-38(4)22(13-23)7-8-24-25(38)10-12-40-18-46-39(5)36(40)29(17-45-39)51-37(24)40/h7,19-21,23,25-36,41-43H,8-18H2,1-6H3/t19-,20+,21+,23-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36+,38-,39+,40-/m0/s1 |

InChI Key |

OSYJYYBZSCCTOZ-FNYJFFIESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3O)O[C@H]4CC[C@@]5([C@H]6CC[C@]78CO[C@@]9([C@H]7[C@@H](CO9)OC8=C6CC=C5C4)C)C)C)C)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C6CCC78COC9(C7C(CO9)OC8=C6CC=C5C4)C)C)C)C)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241) is a widely used non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Discovered in the 1960s, it has become a cornerstone for managing mild to moderate pain, fever, and various inflammatory conditions.[3][4] This technical guide provides a detailed examination of the molecular mechanisms underpinning Ibuprofen's therapeutic effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for Ibuprofen is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][5][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is the precursor for various pro-inflammatory molecules, including prostaglandins (B1171923) and thromboxanes.[3][7][8] By blocking the active site of COX enzymes, Ibuprofen prevents arachidonic acid from binding, thereby reducing the synthesis of these mediators.[6]

-

Inhibition of COX-2: This isoform is typically induced during inflammatory responses. Its inhibition is primarily responsible for the desired analgesic, anti-inflammatory, and antipyretic effects of Ibuprofen.[3][5][7]

-

Inhibition of COX-1: This isoform is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastrointestinal mucosa and mediating platelet aggregation via thromboxane (B8750289) A2.[7][8] The inhibition of COX-1 is associated with some of the common adverse effects of NSAIDs, particularly gastrointestinal issues.[3][9]

The analgesic, antipyretic, and anti-inflammatory activity of NSAIDs is primarily attributed to the inhibition of COX-2, which leads to a decreased synthesis of prostaglandins involved in mediating inflammation, pain, fever, and swelling.[3] The antipyretic effects may also be due to action on the hypothalamus, resulting in increased peripheral blood flow and heat dissipation.[3][7]

Signaling Pathway: The Arachidonic Acid Cascade

Ibuprofen exerts its effects by intervening in the arachidonic acid signaling cascade. When cellular damage or inflammation occurs, phospholipase A2 releases arachidonic acid from the cell membrane phospholipids.[1][8] COX enzymes then catalyze the first step in the synthesis of prostanoids.[1] Ibuprofen's blockade of this step is central to its therapeutic action.

References

- 1. ClinPGx [clinpgx.org]

- 2. benchchem.com [benchchem.com]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 6. Ibuprofen Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis and Characterization of the Potent Anti-inflammatory Agent Viscolin

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Viscolin, a naturally occurring 1,3-diphenylpropane (B92013) derivative, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further therapeutic development. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of viscolin. Detailed experimental protocols for its chemical synthesis and key pharmacological assays are presented, alongside a summary of its quantitative biological data. Furthermore, this guide illustrates the key signaling pathways modulated by viscolin and the experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in the field of anti-inflammatory drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in medicinal chemistry and pharmacology.

Viscolin, a chalcone (B49325) derivative isolated from Viscum coloratum, has emerged as a compound of interest due to its potent anti-inflammatory activities.[1] It has been shown to inhibit key inflammatory mediators and signaling pathways, suggesting its potential as a therapeutic agent for inflammatory disorders. This guide aims to provide a detailed technical overview of the synthesis and biological characterization of viscolin.

Chemical Synthesis of Viscolin

The synthesis of viscolin can be efficiently achieved through a multi-step process involving an Aldol condensation to form a chalcone intermediate, followed by hydrogenation.[2] An alternative approach utilizes the Wittig reaction to construct the 1,3-diphenylpropane backbone.[3]

Synthesis via Aldol Condensation and Hydrogenation

This synthetic route involves the base-catalyzed condensation of a substituted acetophenone (B1666503) and a vanillin (B372448) derivative to yield a chalcone precursor. Subsequent hydrogenation of the chalcone affords viscolin.[2]

Experimental Protocol: Synthesis of Chalcone Intermediate via Aldol Condensation [1][3]

-

Dissolve the starting acetophenone derivative (1.0 eq) and vanillin derivative (1.0 eq) in 95% ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add a catalytic amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), as a concentrated aqueous solution.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until it reaches a pH of approximately 7.

-

The precipitated crude chalcone product is collected by vacuum filtration and washed with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone intermediate.

Experimental Protocol: Hydrogenation of Chalcone to Viscolin

-

Dissolve the purified chalcone intermediate (1.0 eq) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

The reaction progress is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude viscolin.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis via Wittig Reaction

The Wittig reaction provides an alternative and efficient method for the synthesis of the 1,3-diphenylpropane skeleton of viscolin.[3]

Experimental Protocol: Synthesis of Viscolin via Wittig Reaction [4][5]

-

Preparation of the Phosphonium (B103445) Ylide: React benzyltriphenylphosphonium (B107652) chloride (1.0 eq) with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to generate the corresponding phosphonium ylide.

-

Wittig Reaction: To the in situ generated ylide, add the appropriate benzaldehyde (B42025) derivative (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to separate viscolin from the triphenylphosphine (B44618) oxide byproduct.

Characterization of Viscolin

The structure and purity of synthesized viscolin are confirmed using various spectroscopic and analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) groups, and the propane (B168953) chain protons. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and the aliphatic carbons of the propane backbone. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of viscolin. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Anti-inflammatory Activity of Viscolin

Viscolin exhibits a broad spectrum of anti-inflammatory activities by targeting key inflammatory pathways and mediators.

In Vitro Anti-inflammatory Activity

Viscolin has been shown to suppress the production of pro-inflammatory molecules in various cell-based assays.

| Assay | Cell Line | Stimulant | Key Findings | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition of NO production. | [6] |

| iNOS Expression | RAW 264.7 Macrophages | LPS | Downregulation of iNOS protein expression. | [6] |

| COX-2 Expression | RAW 264.7 Macrophages | LPS | Suppression of COX-2 protein expression. | [6] |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | RAW 264.7 Macrophages | LPS | Reduction in the secretion of TNF-α and IL-6. | [6] |

| VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Tumor Necrosis Factor-α (TNF-α) | Inhibition of TNF-α-induced VCAM-1 expression. | [7] |

| Superoxide (B77818) Anion Generation | Human Neutrophils | fMLP | Inhibition of superoxide anion generation. | [1] |

| Elastase Release | Human Neutrophils | fMLP | Inhibition of elastase release. | [1] |

Experimental Protocol: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages [8]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of viscolin for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve.

Experimental Protocol: Western Blot Analysis of iNOS and COX-2 Expression [9]

-

Seed RAW 264.7 cells in a 6-well plate and treat with viscolin and/or LPS as described above.

-

After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of viscolin have also been validated in animal models of inflammation.

| Model | Species | Key Findings | Reference |

| Carrageenan-induced Paw Edema | Mouse | Significant reduction in paw edema volume. | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice [7][10]

-

Acclimatize male BALB/c mice for at least one week before the experiment.

-

Administer viscolin (at various doses) or the vehicle control orally or intraperitoneally 1 hour before the carrageenan injection.

-

Inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw of each mouse.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Mechanism of Action

Viscolin exerts its anti-inflammatory effects through the modulation of several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Viscolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[6][7]

Experimental Protocol: Measurement of NF-κB Activation [11][12]

-

Culture RAW 264.7 cells or other suitable cell lines and treat with viscolin and/or LPS.

-

Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with an anti-NF-κB p65 antibody, followed by a fluorescently labeled secondary antibody. Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, p65 is predominantly in the cytoplasm, while upon stimulation, it translocates to the nucleus.

-

Western Blot of Nuclear and Cytoplasmic Fractions: Fractionate the cell lysates into nuclear and cytoplasmic extracts. Perform Western blot analysis to detect the levels of NF-κB p65 in each fraction.

Modulation of MAPKs and cAMP/PKA Pathways

Viscolin also influences other signaling cascades involved in inflammation. It has been reported to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[6] Furthermore, in human neutrophils, viscolin inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1]

Visualizations

Signaling Pathways

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studylib.net [studylib.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 6. jetir.org [jetir.org]

- 7. inotiv.com [inotiv.com]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The In Vitro Anti-inflammatory Activity of Am-80 (Tamibarotene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Am-80, also known as Tamibarotene, is a synthetic retinoid that acts as a specific agonist for the retinoic acid receptors alpha (RARα) and beta (RARβ).[1] While initially developed and approved for the treatment of acute promyelocytic leukemia, a growing body of evidence from in vitro studies highlights its potent anti-inflammatory properties.[2] This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of Am-80, focusing on its molecular mechanisms, experimental protocols, and key quantitative data. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of Am-80 are primarily attributed to its ability to modulate key signaling pathways that drive the inflammatory response. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1][3]

Am-80 has been shown to significantly inhibit the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[3] This prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4] By sequestering NF-κB in the cytoplasm, Am-80 effectively blocks the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In addition to its effects on the NF-κB pathway, Am-80 has also been demonstrated to suppress the differentiation of T helper 17 (Th17) cells, a subset of T cells that play a critical role in autoimmune and inflammatory diseases.[5] This is achieved, in part, by down-regulating the expression of the master transcription factor RORγt.[6]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from in vitro studies on the anti-inflammatory effects of Am-80.

Table 1: Effects of Am-80 on Inflammatory Markers

| Cell Line/System | Inflammatory Stimulus | Measured Marker | Observed Effect | Reference |

| Microglial BV-2 cells | Lipopolysaccharide (LPS) | CXCL2 mRNA and protein | Marked suppression | [4] |

| Human osteoblast-like cells (MG-63) | Interleukin-1β (IL-1β) | Interleukin-6 (IL-6) production and mRNA expression | Inhibition | [7] |

| Murine γδ T cells | IL-23 and anti-CD28 mAb | Interleukin-17 (IL-17) production | Efficient reduction in a dose-dependent manner | [6] |

| HTLV-I-infected T-cell lines | - | Phosphorylation of IκBα | Significant inhibition | [3] |

| HTLV-I-infected T-cell lines | - | NF-κB-DNA binding | Significant inhibition | [3] |

| Differentiated HepaRG-NTCP cells | - | HBeAg and HBsAg secretion | Inhibition (IC50 < 10 nM) | [8] |

Table 2: Effects of Am-80 on Cell Viability

| Cell Line | Assay | IC50 Value | Time | Reference |

| Human lung adenocarcinoma cell line A549 | CellTiter-Glo Luminescent Cell Viability Assay | 49.1 ± 8.1 µM | 6 days | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory activity of Am-80.

Cell Culture and Treatment

-

Cell Lines:

-

Microglial cells: BV-2 (murine)

-

Macrophages: RAW 264.7 (murine)

-

T lymphocytes: HTLV-I-infected T-cell lines or primary γδ T cells

-

Osteoblast-like cells: MG-63 (human)

-

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Am-80 Preparation: Am-80 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should be included in all experiments.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are stimulated with an appropriate agent, such as lipopolysaccharide (LPS) for microglia and macrophages, or cytokines like IL-1β for other cell types. The timing of Am-80 pre-treatment and inflammatory stimulation should be optimized for each cell type and endpoint.

Western Blot Analysis for NF-κB Signaling

This protocol is used to assess the phosphorylation and total protein levels of key components of the NF-κB pathway.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IκBα and p65. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This protocol is used to quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.

-

Sample Collection: Cell culture supernatants are collected after the treatment period and centrifuged to remove any cellular debris.

-

ELISA Procedure: The concentration of specific cytokines (e.g., IL-6, IL-17, CXCL2) is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Mandatory Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory assays of Am-80.

Caption: Inhibition of the NF-κB signaling pathway by Am-80.

References

- 1. Anti-adult T-cell leukemia effects of a novel synthetic retinoid, Am80 (Tamibarotene) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tamibarotene: a candidate retinoid drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Retinoic acid receptor agonist Am80 inhibits CXCL2 production from microglial BV-2 cells via attenuation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic retinoid AM80 inhibits IL-17 production of gamma delta T cells and ameliorates biliary atresia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Am-80, a synthetic derivative of retinoid, on experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The retinoic acid receptor (RAR) α-specific agonist Am80 (tamibarotene) and other RAR agonists potently inhibit hepatitis B virus transcription from cccDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of a Retinoic Acid Derivative on Cell-Growth Inhibition in a Pulmonary Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Anti-inflammatory Agent 80: A Selective COX-2 Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The quest for potent anti-inflammatory agents with improved safety profiles has been a central theme in medicinal chemistry for decades. The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized the field, leading to the development of selective COX-2 inhibitors.[1][2] These agents were designed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[3][4] This technical guide details the discovery and development of a hypothetical selective COX-2 inhibitor, designated "Anti-inflammatory Agent 80," using Celecoxib as a representative model. We will explore the mechanism of action, preclinical and clinical development, and key experimental protocols that underpin the evaluation of such compounds.

Introduction: The Rationale for Selective COX-2 Inhibition

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in inflammation involves the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[5] This conversion is catalyzed by cyclooxygenase (COX) enzymes. Traditional NSAIDs, like ibuprofen (B1674241) and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[1] While inhibition of COX-2 is responsible for their therapeutic effects, the simultaneous inhibition of COX-1, which plays a protective role in the gastrointestinal tract and platelet function, can lead to undesirable side effects such as gastric ulcers and bleeding.[3][6]

The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, provided a clear therapeutic target for a new generation of anti-inflammatory drugs.[2] The "COX-2 hypothesis" posited that selective inhibition of COX-2 would retain the anti-inflammatory benefits of NSAIDs while sparing the protective functions of COX-1, thus offering a safer alternative for chronic inflammatory conditions like osteoarthritis and rheumatoid arthritis.[3] "this compound" represents a culmination of this targeted drug design philosophy.

Mechanism of Action

This compound, modeled after Celecoxib, is a diaryl-substituted pyrazole (B372694) compound containing a sulfonamide side chain.[6] This structural feature is crucial for its selective inhibition of the COX-2 enzyme. The active site of COX-2 is larger and has a side pocket that is not present in the COX-1 isoform. The sulfonamide group of Agent 80 binds to a hydrophilic region within this side pocket, leading to a potent and selective inhibition of COX-2.[1][7] This prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for various pro-inflammatory prostaglandins.[5][7]

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for this compound.

References

- 1. Celecoxib - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

"pharmacokinetics and pharmacodynamics of Anti-inflammatory agent 80"

Disclaimer

"Anti-inflammatory agent 80" is a fictional designation. The following technical guide is a representative example based on the established characteristics of small molecule Janus kinase (JAK) inhibitors, a class of oral anti-inflammatory drugs. All data, protocols, and pathways are illustrative and designed to meet the structural and content requirements of the prompt.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of this compound

This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, a novel, orally administered selective inhibitor of the Janus kinase (JAK) signaling pathway. The information herein is intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is critical for defining a safe and effective dosing regimen.

Quantitative Pharmacokinetic Parameters

The key pharmacokinetic parameters for this compound, derived from preclinical and early-phase clinical studies, are summarized below.

| Parameter | Value | Unit | Description |

| Absorption | |||

| Bioavailability (F) | ~75 | % | The proportion of the administered dose that reaches systemic circulation. |

| Tmax | 1.0 | hours | Time to reach maximum plasma concentration following oral administration. |

| Distribution | |||

| Protein Binding | 45 | % | Primarily binds to albumin; indicates a moderate potential for drug-drug interactions. |

| Volume of Distribution (Vd) | 90 | L | Reflects the extent of drug distribution into body tissues. |

| Metabolism | |||

| Primary Pathway | Hepatic | - | Primarily metabolized in the liver. |

| Key Enzymes | CYP3A4, CYP2C19 | - | Cytochrome P450 isoenzymes responsible for the majority of metabolism. |

| Active Metabolites | M-I, M-II | - | Two identified metabolites with minor pharmacological activity. |

| Excretion | |||

| Elimination Half-life (t1/2) | 3.5 | hours | Time required for the plasma concentration of the drug to decrease by half. |

| Renal Clearance | 30 | % | Percentage of the drug excreted unchanged in the urine. |

| Fecal Clearance | 70 | % | Percentage of the drug and its metabolites eliminated via feces. |

Experimental Protocols for Pharmacokinetic Analysis

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.

-

Dosing:

-

Group 1 (IV): Administered a single 2 mg/kg dose of Agent 80 in a saline/DMSO vehicle via tail vein injection.

-

Group 2 (PO): Administered a single 10 mg/kg dose of Agent 80 in a 0.5% methylcellulose (B11928114) suspension via oral gavage.

-

-

Sample Collection: Blood samples (~150 µL) are collected from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Agent 80 are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin). Bioavailability (F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

System: Human Liver Microsomes (HLMs) are used to assess the intrinsic metabolic clearance of Agent 80.

-

Reaction Mixture: Agent 80 (1 µM final concentration) is incubated with HLMs (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing an NADPH-regenerating system (to initiate the metabolic reaction) at 37°C.

-

Time Points: Aliquots are removed at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction is stopped by adding an ice-cold acetonitrile (B52724) solution containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent compound (Agent 80) over time.

-

Data Analysis: The rate of depletion is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint), which helps predict in vivo hepatic clearance.

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical intracellular signaling molecules for a wide range of cytokines and growth factors involved in inflammation and immune response. By binding to the ATP-binding site of JAKs, Agent 80 prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade disrupts the downstream signaling cascade, leading to reduced gene transcription of pro-inflammatory mediators.

Quantitative Pharmacodynamic Parameters

The pharmacodynamic activity of this compound is quantified by its ability to inhibit target enzymes and downstream cellular events.

| Parameter | Value | Unit | Description |

| Enzyme Inhibition | |||

| JAK1 IC50 | 5 | nM | Concentration causing 50% inhibition of JAK1 enzyme activity in vitro. |

| JAK2 IC50 | 10 | nM | Concentration causing 50% inhibition of JAK2 enzyme activity in vitro. |

| JAK3 IC50 | >1000 | nM | Demonstrates selectivity for JAK1/2 over JAK3. |

| Cellular Activity | |||

| p-STAT3 Inhibition IC50 | 25 | nM | Concentration causing 50% inhibition of IL-6 induced STAT3 phosphorylation in human whole blood. |

| In Vivo Efficacy | |||

| ED50 | 5 | mg/kg | Dose required to achieve 50% of the maximum anti-inflammatory effect in a rodent arthritis model. |

Experimental Protocols for Pharmacodynamic Analysis

-

Objective: To determine the IC50 of Agent 80 against specific JAK isoforms.

-

Assay Type: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Procedure:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes are used.

-

A specific peptide substrate and ATP are added to microplate wells.

-

Agent 80 is added in a series of dilutions (e.g., 0.1 nM to 10 µM).

-

The reaction is initiated and incubated at room temperature.

-

A detection reagent (e.g., a europium-labeled anti-phospho-peptide antibody) is added.

-

-

Data Acquisition: The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is measured on a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Agent 80 relative to a vehicle control. A dose-response curve is plotted, and the IC50 value is determined using non-linear regression.

-

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cellular matrix.

-

Sample: Freshly collected human whole blood from healthy volunteers.

-

Procedure:

-

Blood samples are pre-incubated with various concentrations of Agent 80 or a vehicle control for 1 hour at 37°C.

-

Samples are then stimulated with a cytokine (e.g., Interleukin-6, IL-6) to induce STAT3 phosphorylation.

-

Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.

-

Cells are stained with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD4 for T-cells) and for phosphorylated STAT3 (p-STAT3).

-

-

Data Acquisition: Samples are analyzed on a flow cytometer. The fluorescence intensity of p-STAT3 is measured within specific cell populations.

-

Data Analysis: The geometric mean fluorescence intensity (gMFI) of p-STAT3 is determined. The IC50 is calculated based on the concentration-dependent reduction in the IL-6-induced gMFI signal.

Unmasking the Target: A Technical Guide to the Identification and Validation of Anti-inflammatory Agent 80

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification and validation of the molecular target of a novel therapeutic candidate, designated herein as Anti-inflammatory Agent 80 (AIA-80). The methodologies and strategies outlined are designed to furnish researchers, scientists, and drug development professionals with a robust roadmap for advancing promising anti-inflammatory compounds from initial discovery to preclinical development.

Introduction to Target Identification in Inflammation

The discovery of novel anti-inflammatory drugs is a critical endeavor to address a multitude of debilitating conditions, from autoimmune disorders to chronic inflammatory diseases. A pivotal step in this process is the identification and validation of the specific biological target(s) through which a therapeutic agent exerts its effects. This not only elucidates the mechanism of action but also provides a rational basis for optimization, predicts potential side effects, and is a cornerstone of regulatory submission. This guide will use the hypothetical "this compound" to illustrate a systematic approach to this crucial phase of drug development.

Initial Hypothesis: Targeting the Cyclooxygenase (COX) Pathway

Initial phenotypic screening of AIA-80 has demonstrated potent anti-inflammatory effects in cellular and animal models. Based on these preliminary observations and the well-established role of prostaglandins (B1171923) in inflammation, a primary hypothesis is that AIA-80 targets the cyclooxygenase (COX) pathway. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that function by inhibiting these enzymes.[4][5][6]

Target Identification Workflow

A multi-pronged approach is essential for robust target identification. The following workflow outlines key experimental strategies to determine if and how AIA-80 interacts with the COX pathway and to identify other potential targets.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro COX-1 and COX-2 Inhibition Assays

Objective: To determine the direct inhibitory effect of AIA-80 on the enzymatic activity of purified COX-1 and COX-2.

Protocol:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

AIA-80 is serially diluted to a range of concentrations.

-

The assay is initiated by the addition of arachidonic acid as the substrate.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 values (the concentration of AIA-80 required to inhibit 50% of the enzyme activity) are calculated.

Affinity Chromatography

Objective: To identify proteins from a cell lysate that physically interact with AIA-80.

Protocol:

-

AIA-80 is chemically synthesized with a linker arm and immobilized on a solid support resin (e.g., sepharose beads).

-

A control resin without AIA-80 is also prepared.

-

Cell lysate from an appropriate cell line (e.g., RAW 264.7 macrophages) is incubated with both the AIA-80 resin and the control resin.

-

After incubation, the resins are washed extensively to remove non-specifically bound proteins.

-

The specifically bound proteins are eluted from the resins.

-

The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Western Blot Analysis

Objective: To assess the effect of AIA-80 on the expression of target proteins in a cellular context.

Protocol:

-

Cells (e.g., RAW 264.7 macrophages) are pre-treated with various concentrations of AIA-80 for a specified time.

-

The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inflammatory proteins (e.g., COX-2).

-

Total protein is extracted from the cells, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies specific for the target protein (e.g., anti-COX-2) and a loading control (e.g., anti-β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

Prostaglandin E2 (PGE2) Quantification

Objective: To measure the downstream effect of AIA-80 on the production of a key inflammatory mediator.

Protocol:

-

Cells are treated with AIA-80 and stimulated with LPS as described for the Western blot.

-

The cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a competitive ELISA kit according to the manufacturer's instructions.

siRNA-mediated Target Knockdown

Objective: To validate the role of the identified target in the anti-inflammatory action of AIA-80.

Protocol:

-

Cells are transfected with small interfering RNA (siRNA) specifically targeting the mRNA of the identified protein (e.g., COX-2) or a non-targeting control siRNA.

-

The efficiency of target protein knockdown is confirmed by Western blot.

-

The transfected cells are then treated with AIA-80 and stimulated with LPS.

-

The production of inflammatory mediators (e.g., PGE2, nitric oxide) is measured. A diminished effect of AIA-80 in the knockdown cells compared to the control cells would validate the target.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory efficacy of AIA-80 and validate target engagement in a preclinical model.

Protocol:

-

Rodents (e.g., rats or mice) are administered AIA-80 or a vehicle control orally or intraperitoneally.

-

After a specified pre-treatment time, a sub-plantar injection of carrageenan is given into the right hind paw to induce localized inflammation.

-

The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema by AIA-80 is calculated.

-

At the end of the experiment, paw tissue can be collected for analysis of target protein expression and inflammatory mediator levels.

Data Presentation

Quantitative data from the aforementioned experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Inhibitory Activity of AIA-80 on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| AIA-80 | 15.2 | 0.8 | 19 |

| Celecoxib | 10.5 | 0.05 | 210 |

| Ibuprofen | 5.1 | 15.3 | 0.33 |

Table 2: Effect of AIA-80 on PGE2 Production in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |

| Vehicle | - | 1250 ± 85 | - |

| AIA-80 | 1 | 875 ± 60 | 30 |

| AIA-80 | 10 | 450 ± 42 | 64 |

| AIA-80 | 50 | 150 ± 25 | 88 |

Signaling Pathway Visualization

Understanding the broader signaling context of the identified target is crucial. The following diagram illustrates the proposed mechanism of action of AIA-80 within the arachidonic acid inflammatory cascade.

Conclusion

The systematic approach outlined in this guide, combining biochemical, cellular, and in vivo methodologies, provides a robust framework for the target identification and validation of novel anti-inflammatory agents like AIA-80. The successful elucidation of a compound's mechanism of action is a critical milestone in the drug discovery pipeline, enabling informed decisions for lead optimization and progression towards clinical development. The integration of quantitative data analysis and visual representation of complex biological processes is paramount for a comprehensive understanding and effective communication of scientific findings.

References

- 1. benchchem.com [benchchem.com]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of Anti-inflammatory Agent 80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

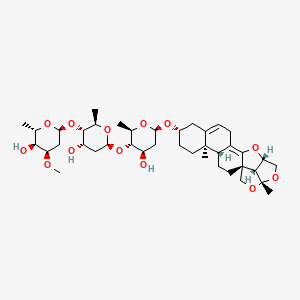

Introduction: Anti-inflammatory agent 80, a steroidal glycoside identified by CAS number 2128277-55-2 and with the chemical formula C40H60O13, has emerged as a compound of interest for its potential therapeutic applications in inflammation and cancer.[1] Isolated from Cynanchum limprichtii Schltr, this natural product, also referred to as Compound 2 or 2f in scientific literature, has demonstrated significant anti-inflammatory and cytotoxic activities.[1] This technical guide provides an in-depth analysis of the known cellular pathways modulated by this compound, supported by available quantitative data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary anti-inflammatory effect of this compound is attributed to its ability to suppress the expression of key pro-inflammatory enzymes. Specifically, studies have shown that it significantly inhibits the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) in macrophage cell lines. The modulation of iNOS is a critical target in inflammatory processes, as excess nitric oxide (NO) production can lead to tissue damage and perpetuate the inflammatory response.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory effects of this compound and related compounds from the Cynanchum genus.

| Compound | Cell Line | Target | Concentration | Incubation Time | Observed Effect | Reference |

| This compound (Compound 2f) | RAW264.7 | iNOS Protein Expression | 100 µM | 1 h | Significant inhibition of LPS-induced expression | MedChemExpress |

| Related Steroidal Glycosides | RAW264.7 | iNOS and COX-2 | Not specified | Not specified | Inhibitory effects on expression | [2] |

Modulated Cellular Signaling Pathways

While direct studies on the upstream signaling pathways modulated by this compound are not extensively detailed in currently accessible literature, the inhibition of iNOS and COX-2 expression strongly implicates the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are pivotal in regulating the transcription of pro-inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including NOS2 (encoding iNOS) and PTGS2 (encoding COX-2). The observed inhibition of iNOS by this compound suggests that it may interfere with this pathway, potentially by preventing IκB degradation or blocking NF-κB nuclear translocation.

The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Activated by various extracellular stimuli, including LPS, these kinases phosphorylate and activate transcription factors that, in conjunction with NF-κB, drive the expression of inflammatory genes. It is plausible that this compound also exerts its effects by modulating one or more of the MAPK pathways, thereby contributing to the reduced expression of iNOS and COX-2.

Experimental Protocols

While the full experimental details from the primary literature are not publicly available, a standard protocol for assessing the anti-inflammatory effects of a compound on LPS-stimulated macrophages is outlined below. This protocol is representative of the methods likely used to generate the existing data on this compound.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

1. Cell Culture and Seeding:

-

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allowed to adhere overnight.

2. Compound Treatment and LPS Stimulation:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to induce an inflammatory response.

-

A vehicle control (e.g., DMSO) and an LPS-only control are included.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentration of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent system. The absorbance at 540 nm is read using a microplate reader, and the nitrite concentration is calculated from a standard curve.

4. Cell Viability Assay (MTT Assay):

-

To ensure that the observed inhibitory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

-

After treatment, MTT solution is added to the cells, and after incubation, the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at 570 nm.

5. Western Blot Analysis for iNOS and COX-2 Expression:

-

After treatment (e.g., 18-24 hours), cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified.

6. Analysis of NF-κB and MAPK Pathways:

-

To investigate the upstream mechanisms, Western blot analysis can be performed using antibodies specific for the phosphorylated and total forms of key signaling proteins, such as IκBα, p65 (a subunit of NF-κB), p38, ERK, and JNK.

-

Nuclear translocation of NF-κB can be assessed by immunofluorescence microscopy or by Western blotting of nuclear and cytoplasmic fractions.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. The current data strongly indicate that its mechanism of action involves the suppression of pro-inflammatory mediators like iNOS, likely through the modulation of the NF-κB and/or MAPK signaling pathways.

To fully elucidate its therapeutic potential, further research is warranted. Key areas for future investigation include:

-

Dose-response studies to determine the IC50 values for the inhibition of iNOS, COX-2, and various pro-inflammatory cytokines.

-

Detailed mechanistic studies to pinpoint the exact molecular targets within the NF-κB and MAPK pathways.

-

In vivo studies in animal models of inflammation to assess the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies to identify key functional groups and optimize the compound for enhanced potency and drug-like properties.

This technical guide provides a summary of the current understanding of the cellular pathways modulated by this compound. As more research becomes available, a clearer picture of its therapeutic potential and mechanism of action will undoubtedly emerge, paving the way for its potential translation into clinical applications.

References

Preliminary Toxicity Screening of AIA-80: A Methodological Whitepaper

Disclaimer: Information regarding a specific substance designated "AIA-80" is not publicly available. This document serves as an in-depth technical guide outlining a standardized approach to the preliminary toxicity screening of a novel investigational compound, presented here as the hypothetical "AIA-80." The experimental designs, data, and pathways are illustrative and based on established toxicological methodologies.

Introduction

The preclinical safety evaluation of any new chemical entity is a critical step in the drug development process. The initial phase, known as preliminary toxicity screening, is designed to identify potential hazards, establish a preliminary safety profile, and inform dose selection for subsequent, more extensive toxicological studies. This guide details a typical workflow for the preliminary toxicity screening of a hypothetical compound, AIA-80, encompassing acute toxicity, genotoxicity, and safety pharmacology assessments.

Acute Toxicity Assessment

Acute toxicity studies are performed to determine the potential adverse effects of a substance that may occur within a short period after a single dose or multiple doses administered within 24 hours.[1] These studies are crucial for identifying target organs of toxicity and determining the median lethal dose (LD50), which is the dose expected to be lethal to 50% of a test population.[2]

Experimental Protocol: Acute Dermal Toxicity

Objective: To assess the potential for toxicity following dermal exposure to AIA-80.

Species: Rat (e.g., Sprague-Dawley), 5 animals/sex/group.[3]

Administration: A single dermal application of AIA-80 at various dose levels (e.g., 200, 500, 1000, 2000 mg/kg body weight). The test substance is applied to a shaved area of the back and covered with a porous gauze dressing.[3]

Observation Period: 14 to 22 days.[3] Animals are observed for clinical signs of toxicity at regular intervals.[3] Body weight is recorded at the beginning and end of the study.

Endpoint: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings at the end of the observation period.

Data Presentation:

| Dose Group (mg/kg) | Sex | Number of Animals | Mortality | Clinical Signs | Gross Necropsy Findings |

| Vehicle Control | Male | 5 | |||

| Female | 5 | ||||

| 200 | Male | 5 | |||

| Female | 5 | ||||

| 500 | Male | 5 | |||

| Female | 5 | ||||

| 1000 | Male | 5 | |||

| Female | 5 | ||||

| 2000 | Male | 5 | |||

| Female | 5 |

Table 1: Example Data Layout for Acute Dermal Toxicity Study of AIA-80.

Experimental Workflow: Acute Toxicity Testing

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[4] A standard battery of in vitro and in vivo tests is typically performed to provide a comprehensive assessment.[4]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of AIA-80 by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Method: The assay is conducted with and without a metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[5] Various concentrations of AIA-80 are incubated with the bacterial strains.

Endpoint: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control is considered a positive result.

Data Presentation:

| Test Strain | AIA-80 Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD | Mutation Ratio (Treated/Control) |

| TA98 | 0 | - | ||

| 10 | - | |||

| 50 | - | |||

| 100 | - | |||

| 0 | + | |||

| 10 | + | |||

| 50 | + | |||

| 100 | + | |||

| TA100 | ... | ... | ... | ... |

Table 2: Example Data Layout for Ames Test of AIA-80.

Signaling Pathway: p53-Mediated DNA Damage Response

Damage to DNA can activate the p53 tumor suppressor protein, which in turn can induce the expression of genes like p53R2, a subunit of ribonucleotide reductase involved in DNA repair.[6] This response can be harnessed in a reporter gene assay to screen for genotoxic chemicals.[6]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions.[7] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[8]

Experimental Protocol: In Vitro hERG Assay

Objective: To assess the potential of AIA-80 to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

Method: Patch-clamp electrophysiology is used to measure the effect of a range of concentrations of AIA-80 on the hERG current in a mammalian cell line expressing the hERG channel.

Endpoint: The concentration of AIA-80 that causes 50% inhibition of the hERG current (IC50) is determined.

Data Presentation:

| AIA-80 Concentration (µM) | % hERG Current Inhibition (Mean ± SEM) |

| 0.01 | |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| IC50 (µM) |

Table 3: Example Data Layout for In Vitro hERG Assay of AIA-80.

Logical Relationship: Safety Pharmacology Assessment Strategy

The safety pharmacology assessment follows a tiered approach, starting with in vitro screening and progressing to in vivo studies for compounds of interest.

Conclusion

The preliminary toxicity screening of a novel compound like the hypothetical AIA-80 is a multi-faceted process that requires a battery of well-designed in vitro and in vivo assays. The data generated from these studies on acute toxicity, genotoxicity, and safety pharmacology are essential for making informed decisions about the continued development of a drug candidate. A thorough and rigorous preliminary safety assessment is paramount for ensuring patient safety in subsequent clinical trials.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. fda.gov [fda.gov]

- 3. dep.nj.gov [dep.nj.gov]

- 4. fda.gov [fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxicity test system based on p53R2 gene expression in human cells: examination with 80 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Safety Pharmacology - IITRI [iitri.org]

Structure-Activity Relationship (SAR) Studies of Novel Anti-inflammatory Agents: A Technical Guide Focused on the "Agent 80" Series

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) for a representative series of potent and selective anti-inflammatory agents, herein referred to as the "Agent 80" series. This document is intended for researchers, scientists, and professionals in the field of drug development.

The development of effective and safe anti-inflammatory drugs is a significant area of research.[1][2] A key strategy in this field is the design of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, while avoiding the inhibition of cyclooxygenase-1 (COX-1), which is involved in gastrointestinal protection.[3][4][5] This guide will delve into the core principles of SAR for a hypothetical "Agent 80" series, which is based on the well-established diarylheterocycle scaffold commonly found in selective COX-2 inhibitors.[6][7]

Core Scaffold and SAR Data

The "Agent 80" series is built upon a 1,5-diarylpyrazole core structure. A key feature for selective COX-2 inhibition is the presence of a sulfonamide or a similar functional group on one of the phenyl rings, which can interact with a specific side pocket in the COX-2 enzyme active site.[7] The following table summarizes the SAR data for the "Agent 80" lead compound and its analogs.

Table 1: Structure-Activity Relationship Data for the "Agent 80" Series

| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Agent 80 | H | H | CH3 | 15 | 0.1 | 150 |

| 80-A1 | F | H | CH3 | 12 | 0.08 | 150 |

| 80-A2 | Cl | H | CH3 | 18 | 0.09 | 200 |

| 80-A3 | OCH3 | H | CH3 | 25 | 0.5 | 50 |

| 80-B1 | H | F | CH3 | 10 | 0.05 | 200 |

| 80-B2 | H | Cl | CH3 | 15 | 0.06 | 250 |

| 80-C1 | H | H | CF3 | 8 | 0.04 | 200 |

| 80-D1 | H | H | H | 20 | 1.2 | 17 |

Note: The IC50 values are hypothetical but are representative of typical SAR trends for selective COX-2 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anti-inflammatory agents.

2.1. In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of the COX-1 and COX-2 enzymes by 50% (IC50).

-

Enzyme Source: Purified recombinant human COX-1 and ovine COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated by the addition of an acid solution.

-

The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of a control (without the compound).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

2.2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.

-

Animal Model: Male Wistar rats (150-200g).

-

Inducing Agent: 1% solution of carrageenan in saline.

-

Procedure:

-

Animals are fasted overnight before the experiment.

-

The test compound or vehicle (control) is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

0.1 mL of the carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

-

The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Visualizations

The following diagrams illustrate key concepts in the SAR study of anti-inflammatory agents.

Conclusion

The structure-activity relationship studies of anti-inflammatory agents are crucial for the development of new therapeutics with improved efficacy and safety profiles.[1] The hypothetical "Agent 80" series, based on a diarylpyrazole scaffold, illustrates the key principles of designing selective COX-2 inhibitors. The data presented in this guide, along with the detailed experimental protocols and visual diagrams, provide a comprehensive overview for researchers in the field. The iterative process of design, synthesis, and biological evaluation is fundamental to optimizing lead compounds and advancing the discovery of novel anti-inflammatory drugs. Future research in this area may focus on developing dual-action inhibitors or agents that target other pathways involved in inflammation.[5]

References

- 1. Structure-activity relationship (SAR) of anti-inflammatory compounds targeting specific pathways - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Solubility and Stability of Anti-inflammatory Agent 80 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the steroidal glycoside known as Anti-inflammatory agent 80 (CAS No. 2128277-55-2) in dimethyl sulfoxide (B87167) (DMSO). This compound, a compound isolated from medicinal plants such as Cynanchum limprichtii and Vincetoxicum forrestii, has demonstrated notable anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS) expression. Understanding its behavior in DMSO is critical for its application in in vitro screening, pharmacological studies, and formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for solubility and stability assessment, and explores the compound's mechanism of action through its interaction with key inflammatory signaling pathways.

Introduction

This compound is a steroidal glycoside with the molecular formula C40H60O13. Its anti-inflammatory effects are attributed to its ability to significantly inhibit the expression of iNOS in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The production of nitric oxide (NO) by iNOS is a key event in the inflammatory cascade, and its inhibition is a primary target for novel anti-inflammatory therapeutics. Given that DMSO is a ubiquitous solvent for the initial dissolution and storage of compounds for biological testing, a thorough understanding of the solubility and stability of this compound in this solvent is paramount for generating reliable and reproducible experimental data.

Solubility in DMSO

The solubility of a compound in DMSO is a critical parameter for its use in high-throughput screening and other in vitro assays.

Quantitative Solubility Data

Available data indicates the solubility of this compound in DMSO.

| Parameter | Value | Reference |

| Solubility in DMSO | 10 mM | [1] |

Note: This value represents the currently available data. Further studies may be required to determine solubility under varying conditions (e.g., temperature, presence of water).

Experimental Protocol for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of this compound in DMSO. The following is a generalized protocol based on standard laboratory practices.

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specified temperature.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermostatic shaker

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Microcentrifuge

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of DMSO to each vial to create a suspension.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation and moisture absorption.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully aspirate an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

-

Construct a calibration curve using standards of known concentrations to quantify the amount of the compound in the samples.

-

-

Data Reporting:

-

The solubility is reported as the average concentration from the replicate vials, typically in mM or mg/mL.

-

Experimental Workflow for Solubility Determination

References

In-Depth Technical Guide: Molecular Docking Studies of Anti-inflammatory Agent 80 (Compound 2f)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-inflammatory agent 80, also identified as Compound 2f and COX-2-IN-32, is a promising chalcone (B49325) derivative that has demonstrated significant anti-inflammatory properties. Research indicates that this compound effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages with an IC50 value of 11.2 μM.[1] The primary mechanism of action is believed to be the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Molecular docking studies have further suggested that Compound 2f exerts its inhibitory effects by targeting the IκB kinase β (IKKβ) complex.[2]

This technical guide provides a comprehensive overview of the molecular docking studies of this compound, presenting available quantitative data, a detailed experimental protocol for in silico analysis, and a visualization of the implicated signaling pathway.

Data Presentation: Molecular Docking Simulation Results

The following table summarizes the quantitative data obtained from molecular docking studies of this compound (Compound 2f) against its putative target, IKKβ.

| Parameter | Value | Reference |

| Target Protein | IKKβ | [2] |

| Binding Energy | Not available in abstract | - |

| Inhibition Constant (Ki) | Not available in abstract | - |

| Interacting Residues | Not available in abstract | - |

Note: The detailed quantitative results of the molecular docking simulations, including binding energy, inhibition constant, and specific interacting amino acid residues, are contained within the full text of the primary research article, which is not publicly accessible. The information provided here is based on the abstract of the cited publication.

Experimental Protocols: Molecular Docking

The following protocol outlines the generalized steps for performing a molecular docking study of a small molecule ligand, such as Compound 2f, with a protein target like IKKβ. This protocol is based on standard practices in the field, as the specific parameters used in the primary research are not available in the abstract.

1. Software and Resources:

-

Molecular Docking Software: AutoDock, GOLD, Schrödinger Maestro, or similar.

-

Protein Data Bank (PDB): For retrieval of the target protein's 3D structure.

-

Ligand Preparation Software: ChemDraw, MarvinSketch, or similar for 2D structure drawing and conversion to 3D.

-

Visualization Software: PyMOL, VMD, or Discovery Studio for analyzing docking results.

2. Protein Preparation:

-

Retrieval: Obtain the crystal structure of the target protein (e.g., IKKβ) from the Protein Data Bank.

-

Preprocessing: Remove water molecules, co-factors, and any existing ligands from the protein structure.

-

Protonation: Add polar hydrogen atoms to the protein, which is crucial for defining hydrogen bond donors and acceptors.

-

Energy Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and obtain a more stable conformation.

3. Ligand Preparation:

-

3D Structure Generation: Create the 3D structure of this compound (Compound 2f).

-

Energy Minimization: Minimize the energy of the ligand to obtain a stable, low-energy conformation.

-

Charge Assignment: Assign appropriate partial charges to the ligand atoms.

4. Docking Simulation:

-

Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters.

-

Docking Algorithm: Select and configure the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Execution: Run the molecular docking simulation to predict the binding poses of the ligand within the protein's active site.

5. Analysis of Results:

-

Binding Affinity: Analyze the predicted binding affinities (e.g., binding energy) for the different poses. The pose with the lowest binding energy is typically considered the most favorable.

-

Intermolecular Interactions: Visualize the best-ranked pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues.

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound.

Experimental Workflow

Caption: A generalized workflow for molecular docking studies.

References

A Technical Guide to the Attenuation of the NF-κB Signaling Pathway by a Novel Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of the inflammatory response, rendering it a significant target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides an in-depth analysis of a potent anti-inflammatory agent, compound 51, and its mechanism of action centered on the inhibition of the NF-κB pathway. This document will detail the agent's effects on key inflammatory mediators, outline the experimental protocols utilized for its characterization, and present visual representations of the signaling pathways and experimental workflows. The quantitative data, structured in comprehensive tables, and the detailed methodologies are intended to provide researchers and drug development professionals with a thorough understanding of this promising anti-inflammatory compound.

Introduction to the NF-κB Signaling Pathway